molecular formula C26H29MgNO10 B8802424 Choline magnesium trisalicylate CAS No. 64425-90-7

Choline magnesium trisalicylate

Cat. No.: B8802424
CAS No.: 64425-90-7
M. Wt: 539.8 g/mol
InChI Key: FQCQGOZEWWPOKI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of choline magnesium trisalicylate involves the reaction of choline salicylate with magnesium salicylate. Choline salicylate is prepared by reacting salicylic acid with choline hydroxide, while magnesium salicylate is synthesized by reacting salicylic acid with magnesium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:

Biological Activity

Choline magnesium trisalicylate (CMT) is a non-acetylated salicylate compound with notable anti-inflammatory and analgesic properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of CMT, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.

CMT is a small molecule with the chemical formula C26H29MgNO10C_{26}H_{29}MgNO_{10} and an average molecular weight of approximately 539.8 g/mol . The compound is known to inhibit prostaglandin synthesis, which plays a crucial role in mediating pain and inflammation. CMT acts on the hypothalamus to reduce fever and blocks pain impulse generation through its effects on cyclooxygenase enzymes (COX-1 and COX-2) .

Indications

CMT is indicated for:

  • Symptomatic treatment of arthritis (including osteoarthritis and rheumatoid arthritis)
  • Management of pyrexia (fever)
  • Relief from pain and inflammation associated with other musculoskeletal disorders .

Dosage Forms

CMT is available in various formulations, including:

  • Tablets (500 mg, 750 mg, 1000 mg salicylate content)
  • Liquid preparations for patients who may prefer or require a non-tablet form .

Comparative Studies

A double-blind study compared the efficacy of CMT with ibuprofen in patients with rheumatoid arthritis. Results indicated that CMT was similarly effective as ibuprofen in reducing pain and inflammation but with a potentially better side effect profile .

Another study focused on asthmatic patients with aspirin hypersensitivity demonstrated that CMT did not induce airway obstruction or significant decrease in serum thromboxane B2 levels, indicating its safety for this specific population .

Safety Profile

CMT is generally well tolerated; however, like all medications, it can lead to adverse effects. Commonly reported side effects include:

  • Gastrointestinal complaints (nausea, vomiting, gastric upset)
  • Tinnitus
  • Mild elevations in liver enzymes .

Case Studies

  • Liver Enzyme Elevations : A case involving a 21-year-old woman taking CMT for systemic lupus erythematosus showed transient serum aminotransferase elevations after four days of treatment. The enzyme levels began to decline upon discontinuation of the drug .
    Key PointsDetails
    MedicationThis compound
    Dose3.0 g daily
    PatternMixed (R=4.5)
    SeverityMild enzyme elevations
    Latency4 days
  • Eosinophilic Hepatitis : Another case reported eosinophilic hepatitis after short-term use of CMT, highlighting the need for monitoring liver function during treatment .

Pharmacokinetics

CMT exhibits favorable pharmacokinetic properties. A study comparing once-daily versus twice-daily dosing regimens found that both regimens achieved therapeutic salicylate levels effectively without significant differences in bioavailability .

Pharmacokinetic ParameterOnce Daily (3000 mg)Twice Daily (1500 mg)
Mean Trough ConcentrationWithin therapeutic range (5-30 mg/dL)Within therapeutic range (5-30 mg/dL)
Area Under Curve (AUC)Higher after once daily dosingLower after twice daily dosing

Properties

Key on ui mechanism of action

Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses

CAS No.

64425-90-7

Molecular Formula

C26H29MgNO10

Molecular Weight

539.8 g/mol

IUPAC Name

magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3

InChI Key

FQCQGOZEWWPOKI-UHFFFAOYSA-K

SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Choline magnesium trisalicylate
Reactant of Route 2
Choline magnesium trisalicylate
Reactant of Route 3
Choline magnesium trisalicylate
Reactant of Route 4
Choline magnesium trisalicylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Choline magnesium trisalicylate
Reactant of Route 6
Reactant of Route 6
Choline magnesium trisalicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.